![molecular formula C11H17N B3022889 3-Methyl-3-phenylbutan-1-amine CAS No. 17684-34-3](/img/structure/B3022889.png)
3-Methyl-3-phenylbutan-1-amine
Overview
Description
The compound 3-Methyl-3-phenylbutan-1-amine is a tertiary amine with potential applications in various chemical syntheses. It is structurally related to other phenylbutylamines, which are often intermediates in the production of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of compounds related to 3-Methyl-3-phenylbutan-1-amine can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for the diabetes medication Repaglinide, involves a Grignard reaction, oxidation, piperidine substitution, oximation, and reduction, with the final reduction step optimized to an environmentally friendly catalytic hydrogenation yielding 95.5% of the product . Another related synthesis is the preparation of 1-amino-1-phenylbutane from n-butylbenzene, which has been achieved through various routes, including bromination and subsequent reaction with potassium phthalimide, followed by deprotection .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Methyl-3-phenylbutan-1-amine has been characterized using various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR. For example, the structure of allyl 2-acetyl-3-(phenylamino)butanoate was confirmed using these methods and further elucidated by single crystal X-ray diffraction .
Chemical Reactions Analysis
Chemical reactions involving phenylbutylamines can be quite diverse. For instance, methyl fucopyranoside was alkylated regioselectively via complexation with phenylboronic acid in the presence of a tertiary amine . Additionally, the reactivity of methyl 2,4-dioxo-4-phenylbutanoate with aromatic aldehydes and propane-1,2-diamine was explored, leading to various pyrrol-2-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-3-phenylbutan-1-amine and related compounds are influenced by their functional groups and molecular interactions. For example, the monosolvation of R-1-phenyl-2,2,2-trifluoroethanol with amines showed that NH...F interactions play a significant role in the stability of the resulting complexes . The optical resolution of 2-(4-substituted phenyl)-3-methylbutanoic acids with diethylamine by preferential crystallization also highlights the importance of molecular interactions in determining the properties of these compounds .
Safety and Hazards
The compound is classified under the GHS05 hazard class, with the signal word "Danger" . The hazard statements associated with it are H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
properties
IUPAC Name |
3-methyl-3-phenylbutan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJUGTYCIJYNTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482031 | |
Record name | 3-methyl-3-phenylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-phenylbutan-1-amine | |
CAS RN |
17684-34-3 | |
Record name | 3-methyl-3-phenylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70482031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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